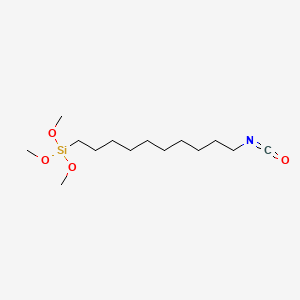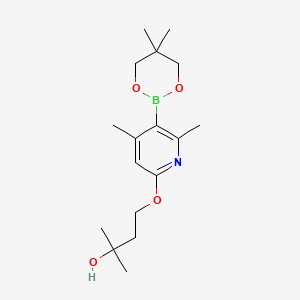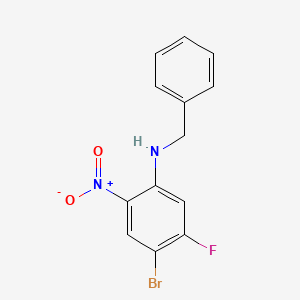
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C13H10BrFN2O2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of a benzyl group attached to an aniline ring, which is further substituted with bromine, fluorine, and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The incorporation of a fluorine atom into the aromatic ring.
Benzylation: The attachment of a benzyl group to the nitrogen atom of the aniline.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted anilines .
Aplicaciones Científicas De Investigación
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups allows it to participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can influence the compound’s binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-bromo-5-fluorobenzamide
- 2-Bromo-5-fluoro-4-nitroaniline
- 5-Bromo-4-fluoro-2-nitrobenzaldehyde
Uniqueness
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and nitro groups on the aniline ring, along with the benzyl group, makes it a valuable intermediate in organic synthesis and research .
Propiedades
IUPAC Name |
N-benzyl-4-bromo-5-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYWWISQACSPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716683 |
Source


|
| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-40-7 |
Source


|
| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
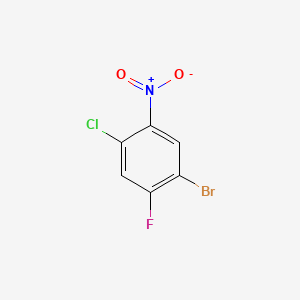

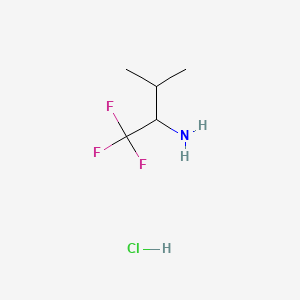
![N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B595964.png)


![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

